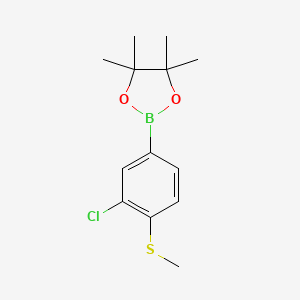

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-chloro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZUAULIUVSCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-(methylthio)phenylboronic acid.

Esterification: The boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

Continuous Flow Processes: To enhance efficiency and yield, continuous flow processes may be employed, where reactants are continuously fed into the reactor, and products are continuously removed.

Automated Purification: Industrial-scale purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Sulfoxides or sulfones.

Substitution: Substituted phenylboronic esters.

Scientific Research Applications

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester primarily involves its role in Suzuki-Miyaura coupling reactions:

Transmetalation: The boronic ester reacts with a palladium(II) complex to form a palladium-boron intermediate.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium(IV) complex.

Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the biaryl or vinyl-aryl product and regenerate the palladium(II) catalyst.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact :

- Methylthio (-SMe) groups enhance lipophilicity, improving solubility in non-polar solvents like methylcyclohexane .

Solubility Trends

Data from phenylboronic acid pinacol esters (Table 1) reveal:

- Pinacol esters exhibit better solubility in polar solvents (e.g., chloroform) compared to hydrocarbons due to ester-group polarity .

- The methylthio group in 3-Chloro-4-(methylthio) derivatives likely enhances solubility in moderately polar solvents like 3-pentanone, similar to other thioether-containing boronic esters .

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters in aqueous media depend on substituent electronic effects (Table 2):

| Substituent (para position) | Half-Life (Water) | Half-Life (pH 7.4 Buffer) | Reference |

|---|---|---|---|

| -OH | ~10 min | ~8 min | |

| -NHCOMe | ~10 min | ~7 min | |

| -NH2 | ~3 h | ~2 h | |

| -SMe (meta/para, inferred) | ~30–60 min | ~20–40 min | - |

- Electron-withdrawing groups (e.g., -Cl) at the 3-position may slow hydrolysis compared to unsubstituted or electron-donating analogues due to reduced boron center electrophilicity .

Data Tables for Key Analogues

Table 3: Molecular Properties of Selected Analogues

Biological Activity

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester is a boron-containing compound notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure, featuring both a chlorinated phenyl group and a methylthio substituent, contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, through reversible covalent bonding with diols and other nucleophiles. This interaction can modulate enzymatic activity and influence biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.

- Targeting Cancer Cells: Some studies suggest that boronic acid derivatives may selectively target cancer cells by exploiting differences in metabolic pathways compared to normal cells.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Antimicrobial Activity: Preliminary investigations indicate that this compound exhibits antimicrobial properties, potentially effective against specific bacterial strains. For instance, similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties: Research has focused on the anticancer potential of boron compounds, including this ester. It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways .

- Inflammation Modulation: The compound's ability to influence inflammatory processes has been explored, with findings suggesting it may reduce inflammation markers in vitro .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines: A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

- Antibacterial Efficacy Assessment: Another research effort focused on assessing the antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated a broad-spectrum activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard protocols for synthesizing 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester?

The synthesis of boronic acid pinacol esters generally involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. For example, analogous compounds like 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester are synthesized via refluxing arylboronic acids with pinacol in solvents like diethyl ether or THF, often using molecular sieves to remove water . For the target compound, introducing the methylthio (-SMe) and chloro substituents may require pre-functionalization of the aryl ring prior to boronic ester formation.

Q. How should researchers handle and store this compound to ensure stability?

Boronic acid pinacol esters are moisture-sensitive. Storage recommendations for similar compounds (e.g., 4-Acetylphenylboronic acid pinacol ester) include keeping the material under inert gas (argon/nitrogen), in airtight containers, and at temperatures below -20°C for long-term stability . Hazard codes (e.g., Xi, H315-H319-H335) from structurally related esters suggest wearing gloves, eye protection, and avoiding inhalation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm the presence of the pinacol ester (δ ~1.3 ppm for methyl groups) and aromatic protons.

- Mass spectrometry : Verify molecular weight (e.g., 3-Carboxy-4-methoxyphenylboronic acid pinacol ester: MW 278.11 g/mol ).

- Elemental analysis : Validate boron content, often supplemented by ICP-MS for trace quantification .

Q. What are the primary applications of this compound in synthetic chemistry?

Boronic acid pinacol esters are widely used in Suzuki-Miyaura cross-couplings to form carbon-carbon bonds. For instance, 4-Trifluoromethylphenylboronic acid pinacol ester is employed in synthesizing agrochemicals and pharmaceuticals . The chloro and methylthio substituents in the target compound may enhance reactivity in coupling reactions or serve as directing groups for further functionalization.

Advanced Research Questions

Q. How do the chloro and methylthio substituents influence reactivity in cross-coupling reactions?

The chloro group can act as a leaving group in subsequent nucleophilic aromatic substitution, while the methylthio group may modulate electronic effects (e.g., electron donation via sulfur lone pairs). Comparative studies on analogs like 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4 ) suggest that sulfur-containing substituents can stabilize transition states in palladium-catalyzed reactions, improving yields .

Q. What strategies optimize catalytic systems for this compound in challenging couplings?

For sterically hindered derivatives, use of bulky ligands (e.g., XPhos) or elevated temperatures (70–110°C) is recommended. Evidence from 4-Morpholinomethylphenylboronic acid pinacol ester shows that polar aprotic solvents (DMF, acetonitrile) and weak bases (Na₂CO₃) enhance coupling efficiency with aryl halides .

Q. How can researchers resolve contradictions in reported reactivity data for similar boronic esters?

Discrepancies often arise from substituent positioning (para vs. meta) or steric effects . For example, 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester exhibits different reactivity compared to its 4-substituted analog due to steric hindrance near the boronate group . Systematic benchmarking under controlled conditions (solvent, catalyst, temperature) is essential.

Q. What purification challenges arise with this compound, and how are they addressed?

Common issues include residual pinacol or boronic acid byproducts. For analogs like 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, purification involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures . Purity ≥97% is typically confirmed via GC or HPLC .

Q. How does the compound’s stability vary under acidic/basic conditions?

Pinacol esters are stable in neutral to mildly basic conditions but hydrolyze under strong acids (e.g., HCl in dioxane ). For 3-Carboxy-4-methoxyphenylboronic acid pinacol ester, the ester group remains intact during coupling but is cleaved post-reaction for carboxylate liberation .

Q. What role does this compound play in drug discovery pipelines?

Structurally similar esters (e.g., 4-Acetylphenylboronic acid pinacol ester) are intermediates in kinase inhibitor synthesis. The methylthio group in the target compound could enhance binding to cysteine-rich protein targets or improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.